molecular formula C20H19BrClFN4OS B2521756 N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 391933-32-7

N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide

Cat. No.: B2521756
CAS No.: 391933-32-7
M. Wt: 497.81
InChI Key: YGBVVWWEVWEFSW-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring, a bromophenyl group, and a butylsulfanyl chain, contributes to its potential as a pharmacologically active agent.

Preparation Methods

The synthesis of N-{[4-(4-bromophenyl)-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer cells, it might interfere with cell division or induce apoptosis through the modulation of specific signaling pathways .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClFN4OS/c1-2-3-11-29-20-26-25-17(27(20)14-9-7-13(21)8-10-14)12-24-19(28)18-15(22)5-4-6-16(18)23/h4-10H,2-3,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBVVWWEVWEFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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